molecular formula C14H9N3O3 B2491260 2-(2-Nitrophenyl)quinazolin-4(3h)-one CAS No. 36567-87-0

2-(2-Nitrophenyl)quinazolin-4(3h)-one

Cat. No.: B2491260
CAS No.: 36567-87-0
M. Wt: 267.244
InChI Key: XRUALMVDXOBYSP-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)quinazolin-4(3h)-one is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

2-(2-Nitrophenyl)quinazolin-4(3h)-one has several scientific research applications:

Mechanism of Action

    Target of Action

    Quinazoline derivatives are known to exhibit diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . The specific targets can vary depending on the exact structure of the quinazoline derivative.

    Mode of Action

    The mode of action of quinazoline derivatives can also vary widely. For example, some quinazoline-based anticancer agents, such as afatinib, erlotinib, gefitinib, and lapatinib, have been approved for clinical use by the US Food and Drug Administration . These drugs typically work by inhibiting specific kinases, which are enzymes that add phosphate groups to other proteins and play a crucial role in cell signaling.

    Result of Action

    The molecular and cellular effects of quinazoline derivatives can include inhibition of cell growth and proliferation, induction of cell cycle arrest, and promotion of cell apoptosis .

Preparation Methods

The synthesis of 2-(2-Nitrophenyl)quinazolin-4(3h)-one typically involves the reaction of 2-nitroaniline with anthranilic acid derivatives under specific conditions. One common method includes the cyclization of 2-nitroaniline with isatoic anhydride in the presence of a base, such as sodium hydroxide, to form the quinazolinone core . Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-Nitrophenyl)quinazolin-4(3h)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino-substituted quinazolines and other functionalized derivatives .

Comparison with Similar Compounds

2-(2-Nitrophenyl)quinazolin-4(3h)-one can be compared with other quinazoline derivatives, such as:

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.

    Erlotinib: Another EGFR inhibitor with similar applications in oncology.

    Afatinib: A kinase inhibitor used to treat non-small cell lung cancer.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .

Properties

IUPAC Name

2-(2-nitrophenyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-14-9-5-1-3-7-11(9)15-13(16-14)10-6-2-4-8-12(10)17(19)20/h1-8H,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUALMVDXOBYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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